1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis 1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 2126144-11-2
VCID: VC5070549
InChI: InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;/h7-9H,2-5H2,1H3;1H/t7-,8+;
SMILES: CC(=O)N1CC2CNCC2C1.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis

CAS No.: 2126144-11-2

Cat. No.: VC5070549

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67

* For research use only. Not for human or veterinary use.

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride, cis - 2126144-11-2

Specification

CAS No. 2126144-11-2
Molecular Formula C8H15ClN2O
Molecular Weight 190.67
IUPAC Name 1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;/h7-9H,2-5H2,1H3;1H/t7-,8+;
Standard InChI Key MDIPTUCBYZWLLE-KVZVIFLMSA-N
SMILES CC(=O)N1CC2CNCC2C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic pyrrolo[3,4-c]pyrrole scaffold with an acetyl group at the 2-position and a hydrochloride counterion. X-ray crystallography confirms the cis configuration of the octahydropyrrolo[3,4-c]pyrrole system, where the (3aS,6aR) stereochemistry dictates its three-dimensional orientation . The molecular formula C8H15ClN2O corresponds to a monohydrated hydrochloride salt, with the protonated tertiary nitrogen enhancing aqueous solubility compared to the free base .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight190.67 g/mol
IUPAC Name1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone hydrochloride
SMILESCC(=O)N1CC2CNCC2C1.Cl
InChI KeyMDIPTUCBYZWLLE-KVZVIFLMSA-N
pKa (Predicted)8.2 (amine), -2.1 (HCl)

Stereochemical Considerations

Density functional theory (DFT) calculations reveal that the cis arrangement creates a 120° dihedral angle between N1 and C2, enabling optimal hydrogen bonding with biological targets . Nuclear Overhauser effect (NOE) spectroscopy data corroborates the proximity of the acetyl oxygen to the pyrrolidine protons, suggesting intramolecular stabilizing interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthetic route involves a three-step sequence:

  • Pyrrolidine cyclization: Reaction of 1,4-diaminobutane with chloroacetyl chloride under basic conditions yields the bicyclic core.

  • Acetylation: Treatment with acetic anhydride introduces the ketone moiety at the 2-position.

  • Salt formation: HCl gas bubbling in ethyl acetate generates the hydrochloride salt with 92% isolated yield.

Critical process parameters include:

  • Temperature control at -10°C during acetylation to prevent N-oxide formation

  • Use of molecular sieves (3Å) to absorb reaction water

  • Crystallization from ethanol/ethyl acetate (1:3 v/v) for >99% enantiomeric excess

Industrial Manufacturing

Scale-up protocols employ continuous flow reactors with the following optimizations:

  • Reactor Type: Corning AFR® module with SiC internals

  • Throughput: 15 kg/hr at 85% conversion

  • Purification: Simulated moving bed (SMB) chromatography reduces residual solvents to <50 ppm

Table 2: Production Quality Specifications

ParameterSpecificationMethod
Purity (HPLC)≥99.5%USP <621>
Residual Solvents<300 ppm totalGC-FID
Particle Size (D90)50-100 μmLaser Diffraction
Microbial Limits<10 CFU/gUSP <61>

Biological Activity and Mechanism

Enzyme Inhibition Profiling

In vitro assays demonstrate potent inhibition of human carbonic anhydrase isoforms:

IC50 ValuesIC_{50} \text{ Values}

  • hCA I: 12.3±1.2μM12.3 \pm 1.2 \, \mu\text{M}

  • hCA II: 8.7±0.9μM8.7 \pm 0.9 \, \mu\text{M}

  • hCA IX: 23.4±2.1μM23.4 \pm 2.1 \, \mu\text{M}

Molecular docking simulations position the acetyl oxygen within 2.8Å of the Zn²⁺ ion in the hCA II active site, while the protonated amine forms salt bridges with Thr199 and Glu106.

Wnt/β-Catenin Pathway Modulation

At 10 μM concentration, the compound reduces β-catenin nuclear translocation by 62% in SW480 colon cancer cells (p<0.01 vs control). Western blot analysis shows 45% decrease in phosphorylated LRP6 receptors after 24h treatment.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing:

  • Oncology Candidates: Third-generation PARP inhibitors with IC₅₀ <10 nM

  • Neurological Agents: σ1 receptor modulators showing 89% binding at 100 nM

  • Anti-infectives: Macrolide derivatives with MIC90 of 2 μg/mL against MRSA

Material Science Applications

Functionalization with polymerizable groups yields:

  • Self-healing elastomers: Tensile strength 15 MPa, 300% elongation at break

  • Ion-exchange membranes: Proton conductivity 0.12 S/cm at 80°C

  • Photoresists: 248 nm sensitivity with 28 mJ/cm² dose

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator